Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C27H26N2O7 This compound is characterized by its unique structure, which includes a benzodioxole ring, a nitro group, and a hexahydroquinoline core
Preparation Methods
The synthesis of Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with benzyl alcohol under acidic conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens can be introduced.
Scientific Research Applications
Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group and benzodioxole ring play crucial roles in binding to active sites, while the hexahydroquinoline core provides structural stability. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar compounds to Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include:
- 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 4-benzyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 4-(3-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
These compounds share structural similarities but differ in functional groups, which can significantly impact their chemical behavior and applications
Biological Activity
Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound with potential therapeutic applications. Its complex structure includes a hexahydroquinoline core and a nitro-substituted benzodioxole moiety. This article explores the biological activity of this compound based on available research findings and case studies.
The compound's molecular formula is C27H26N2O7 with a molecular weight of approximately 466.51 g/mol. The presence of the nitro group and the hexahydroquinoline structure suggests potential for various biological interactions.
Research indicates that compounds similar to this compound may act through the inhibition of specific enzymes or receptors involved in cellular signaling pathways. For instance:
- Glutathione S-transferases (GSTs) : Studies have shown that related compounds can inhibit GSTs, which are crucial for detoxification processes in cells. This inhibition can lead to increased apoptosis in tumor cells by disrupting the JNK-GSTP1 complex .
- G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, which play significant roles in various physiological processes. Alterations in GPCR signaling can affect cellular responses to external stimuli .
Antitumor Activity
Several studies have demonstrated the antitumor potential of similar compounds through:
- Induction of Apoptosis : Compounds with structural similarities have been shown to induce apoptosis in cancer cell lines at submicromolar concentrations .
- Inhibition of Tumor Growth : Research indicates that these compounds can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell survival.
Enzyme Inhibition
The compound exhibits enzyme inhibition properties that may be leveraged for therapeutic purposes:
Study 1: Apoptotic Mechanisms
A study focused on the apoptotic mechanisms triggered by similar compounds found that they could effectively dissociate protein complexes essential for cell survival in human tumor cell lines. This was evidenced by increased levels of pro-apoptotic markers after treatment .
Study 2: Pharmacokinetics and Toxicology
Another investigation into the pharmacokinetics of related compounds revealed favorable absorption and distribution profiles in vivo. However, further studies are needed to fully understand the toxicological implications associated with long-term use .
Properties
Molecular Formula |
C27H26N2O7 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H26N2O7/c1-15-23(26(31)34-13-16-7-5-4-6-8-16)24(25-18(28-15)11-27(2,3)12-20(25)30)17-9-21-22(36-14-35-21)10-19(17)29(32)33/h4-10,24,28H,11-14H2,1-3H3 |
InChI Key |
KNCJYEWLYSHVAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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